Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ester group, and a phenylmethoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmethanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates, which then participate in various biochemical pathways. The phenylmethoxymethyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: A simpler analog without the phenylmethoxymethyl group.
Cyclohexanone: The parent compound, which lacks the ester and phenylmethoxymethyl substituents.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Another ester derivative with a different substitution pattern.
Uniqueness
Ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate is unique due to the presence of the phenylmethoxymethyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
36370-29-3 |
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Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 2-oxo-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O4/c1-2-21-16(19)17(11-7-6-10-15(17)18)13-20-12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3 |
InChI Key |
ZTUKXMQEJTWVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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